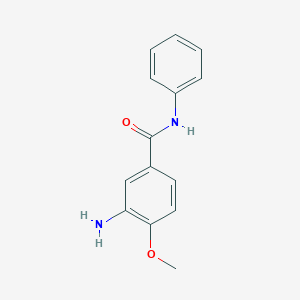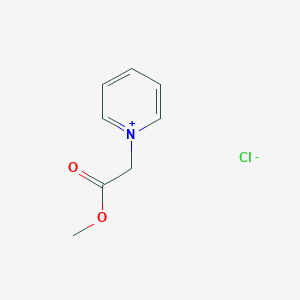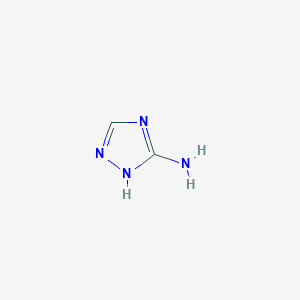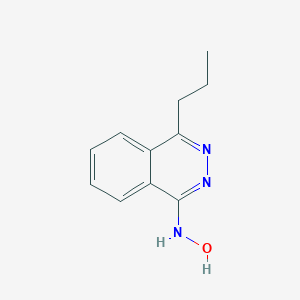
1-Nitroso-4-propyl-2,3-dihydrophthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitroso-4-propyl-2,3-dihydrophthalazine is a chemical compound that has attracted significant attention in recent years due to its potential therapeutic applications. This compound is synthesized through a multi-step process and has been found to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 1-Nitroso-4-propyl-2,3-dihydrophthalazine is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes involved in oxidative stress and inflammation. Additionally, this compound has been found to activate certain signaling pathways that are involved in cell survival and growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can reduce oxidative stress and inflammation, protect neurons from damage, and inhibit the growth of cancer cells. Additionally, this compound has been found to have a positive effect on cardiovascular health and may help to reduce the risk of heart disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Nitroso-4-propyl-2,3-dihydrophthalazine in lab experiments is its potential as a neuroprotective agent. This compound has been found to protect neurons from damage caused by oxidative stress and inflammation, making it a promising candidate for the development of new treatments for neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 1-Nitroso-4-propyl-2,3-dihydrophthalazine. One area of research is the development of new neuroprotective agents based on this compound. Additionally, researchers are exploring the potential of this compound as a treatment for various types of cancer. Another area of research is the study of the mechanism of action of this compound, which may help to identify new targets for drug development. Finally, researchers are exploring ways to improve the synthesis method of this compound to make it more efficient and cost-effective.
In conclusion, this compound is a promising compound that has potential therapeutic applications in neuroprotection and cancer treatment. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail. Further research is needed to fully understand the potential of this compound and to develop new treatments based on its properties.
Métodos De Síntesis
The synthesis of 1-Nitroso-4-propyl-2,3-dihydrophthalazine involves a multi-step process that begins with the reaction of 4-propyl-2,3-dihydrophthalic anhydride with nitrous acid. This reaction results in the formation of the nitroso compound, which is then reduced to this compound using a reducing agent such as sodium borohydride. The final product is purified using chromatography techniques.
Aplicaciones Científicas De Investigación
1-Nitroso-4-propyl-2,3-dihydrophthalazine has been found to exhibit a range of potential therapeutic applications. One of the most promising areas of research is its potential as a neuroprotective agent. Studies have shown that this compound can protect neurons from damage caused by oxidative stress and inflammation. Additionally, this compound has been found to exhibit anti-cancer properties and has been studied as a potential treatment for various types of cancer.
Propiedades
| 17045-97-5 | |
Fórmula molecular |
C11H13N3O |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
N-(4-propylphthalazin-1-yl)hydroxylamine |
InChI |
InChI=1S/C11H13N3O/c1-2-5-10-8-6-3-4-7-9(8)11(14-15)13-12-10/h3-4,6-7,15H,2,5H2,1H3,(H,13,14) |
Clave InChI |
GYZZGTRBZPIVKD-UHFFFAOYSA-N |
SMILES isomérico |
CCCC1=C2C=CC=CC2=C(NN1)N=O |
SMILES |
CCCC1=NN=C(C2=CC=CC=C21)NO |
SMILES canónico |
CCCC1=NN=C(C2=CC=CC=C21)NO |
| 17045-97-5 | |
Sinónimos |
1-nitroso-4-propyl-2,3-dihydrophthalazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-N-[2-(1-Piperazinyl)ethyl]-9-octadecenamide](/img/structure/B94707.png)
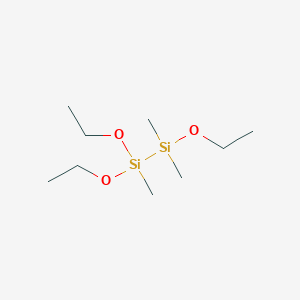

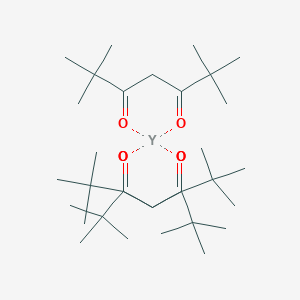
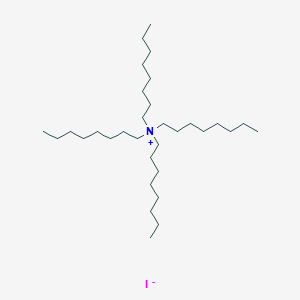
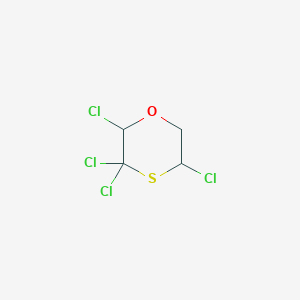
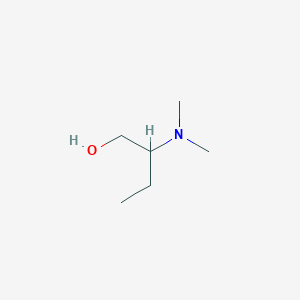
![1-Oxaspiro[3.5]nonane](/img/structure/B94716.png)
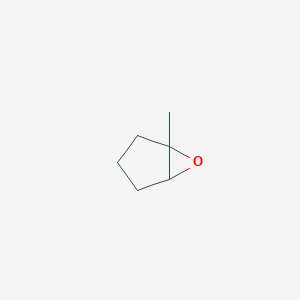

![ethyl (2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoate](/img/structure/B94721.png)
